Discovery and chemical synthesis pathway of Isotianil
Discovery and chemical synthesis pathway of Isotianil
An In-depth Technical Guide to the Discovery and Chemical Synthesis of Isotianil
Executive Summary
Isotianil is a novel fungicide that functions as a plant activator, inducing Systemic Acquired Resistance (SAR) in crops rather than acting directly on pathogens.[1][2] Discovered by Bayer AG (now Bayer CropScience AG) and jointly developed with Sumitomo Chemical Co., Ltd., it represents a significant advancement in crop protection, particularly against rice blast (Magnaporthe grisea).[1][3] This technical guide provides a comprehensive overview of the discovery, mode of action, and chemical synthesis of Isotianil, tailored for researchers, scientists, and professionals in drug development.
Discovery and Development
The development of Isotianil emerged from a strategic shift in fungicide research towards compounds that could stimulate a plant's own defense mechanisms.[4] This approach offers a distinct advantage over conventional fungicides by reducing the risk of pathogen resistance.
Screening and Identification
Isotianil was discovered as a result of an extensive and exhaustive search for isothiazole-based compounds with plant disease resistance-inducing activity by Bayer AG. Unlike traditional fungicides, initial screenings demonstrated that Isotianil exhibits no direct antimicrobial activity against key phytopathogenic fungi and bacteria, including Magnaporthe grisea and Xanthomonas oryzae pv. oryzae, even at high concentrations. Instead, its efficacy was observed in pot and field tests, where it showed excellent preventive effects on diseases when applied to the host plant. This characteristic positioned Isotianil as a "plant activator."
In 2005, Bayer CropScience and Sumitomo Chemical Co., Ltd. began joint development of the compound, using the active ingredient development codes BYF1047 and S-2310, respectively. This collaboration led to its successful registration and market launch in Korea in 2010 and Japan in 2011.
Mode of Action: Induction of Systemic Acquired Resistance (SAR)
Isotianil's primary mode of action is the activation of the salicylic acid (SA) signaling pathway, a crucial component of a plant's immune response. This induction of SAR provides broad-spectrum resistance against pathogens. The key molecular and cellular events are:
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Activation of Salicylate-Related Pathways: Isotianil acts as an elicitor, triggering responses typically associated with the accumulation of salicylic acid.
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Upregulation of Defense Genes: Treatment with Isotianil leads to the upregulation of pathogenesis-related (PR) genes, such as PR1 and NPR1, which are established markers for SAR activation. Research has also identified the induction of other disease-resistance related genes, including WRKY45.
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Accumulation of Defense Enzymes: The application of Isotianil induces the accumulation of key defense-related enzymes in plant tissues. These include Phenylalanine ammonia-lyase (PAL), which is central to the phenylpropanoid pathway for synthesizing antimicrobial compounds, and Chitinase, which degrades fungal cell walls.
This indirect mode of action requires a few days to manifest its full preventive effect, as the plant needs time to build up its defenses.
Chemical Synthesis Pathway
The primary synthesis route for Isotianil (3,4-dichloro-N-(2-cyanophenyl)-5-isothiazolecarboxamide) is an amidation reaction. This process involves the reaction of 3,4-dichloroisothiazole-5-carbonyl chloride with 2-cyanoaniline (also known as anthranilonitrile).
Core Reaction
The synthesis is outlined in several patents, such as WO 99/24413. The core transformation is the formation of an amide bond between the acyl chloride of the isothiazole ring and the amine group of 2-cyanoaniline.
Synthesis of Precursors
While the final amidation step is straightforward, the synthesis of the precursors can be more complex.
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3,4-dichloroisothiazole-5-carboxylic acid: This key intermediate can be synthesized from chlorinated maleonitrile or fumaronitrile, which is treated with disulfur dichloride to form a trisubstituted isothiazole derivative, followed by nitrile hydrolysis to yield the carboxylic acid.
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2-cyanoaniline: This starting material can be obtained through various established organic synthesis routes.
Data and Experimental Protocols
Physicochemical Properties
The key physicochemical properties of Isotianil are summarized below.
| Property | Value | Reference |
| Common Name | Isotianil | |
| CAS Number | 224049-04-1 | |
| Molecular Formula | C₁₀H₅Cl₂N₃OS | |
| Molecular Weight | 298.1 g/mol | |
| Appearance | White crystalline powder | |
| Melting Point | 193°C | |
| Water Solubility | 0.5 mg/L (at 20°C) | |
| Log P (octanol-water) | 3.1 |
Biological Activity Data
Isotianil's lack of direct antimicrobial activity is a defining feature. Its value lies in its ability to induce a defensive state in the host plant.
| Test Organism | Concentration | Activity/Result | Reference |
| Magnaporthe grisea | 0.1 - 100 ppm | No antifungal activity in vitro | |
| Xanthomonas oryzae pv. oryzae | 500 ppm | No antibacterial activity in vitro | |
| Rice Plants (cv. Koshihikari) | 5 ppm (water culture) | Induction of defense enzymes (Lipoxygenase, PAL, Chitinase) | |
| Rice Plants (field test) | 6g a.i./nursery box | Excellent preventive efficacy against rice blast |
Experimental Protocols
Protocol 1: General Synthesis of Isotianil (Amidation)
This protocol is a generalized representation based on the reaction described in patent literature.
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Dissolution: Dissolve 2-cyanoaniline (1.0 mmol) in a suitable dry aprotic solvent (e.g., tetrahydrofuran, ethyl acetate).
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Base Addition: Add an organic base, such as triethylamine (1.5 mmol), to the solution while cooling to scavenge the HCl byproduct.
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Acyl Chloride Addition: Slowly add a solution of 3,4-dichloroisothiazole-5-carbonyl chloride (1.5 mmol) in the same dry solvent to the reaction mixture, maintaining a low temperature.
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Reaction: Allow the mixture to stir at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, treat the reaction mixture with water. Extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic phases with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure Isotianil.
Protocol 2: Evaluation of In Vitro Antifungal Activity
This protocol is adapted from the methodology used in the development of Isotianil.
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Media Preparation: Prepare potato dextrose broth containing various concentrations of Isotianil (e.g., 0.1, 1, 10, 100 ppm).
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Inoculation: Inoculate the prepared media with a standardized spore suspension of the test fungus (e.g., Magnaporthe grisea).
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Incubation: Incubate the cultures for 2 days under appropriate temperature and light conditions.
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Measurement: Measure the light transmittance of the culture medium. A lack of change in transmittance compared to a control without the fungus indicates no growth, while high turbidity indicates fungal growth.
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Evaluation: Evaluate the antifungal activity. For Isotianil, no significant inhibition of fungal growth is expected.
Protocol 3: Assessment of Plant Defense Enzyme Induction
This protocol outlines the steps to measure the induction of SAR-related enzymes in plants.
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Plant Treatment: Grow rice plants (e.g., cv. Koshihikari) in a water culture medium. Add Isotianil to the medium to achieve a final concentration of 5 ppm.
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Pathogen Inoculation: After 5 days of treatment with Isotianil, spray the foliage of the rice plants with a spore suspension of Magnaporthe grisea.
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Sample Collection: Collect leaf samples at various time points after inoculation (e.g., 0, 24, 48, 72 hours).
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Enzyme Extraction: Homogenize the leaf tissue in an appropriate extraction buffer to prepare a crude enzyme extract.
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Enzyme Activity Assay: Perform specific enzyme activity assays for key defense enzymes like Phenylalanine ammonia-lyase (PAL), Chitinase, and Lipoxygenase using established spectrophotometric methods.
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Data Analysis: Compare the enzyme activity in Isotianil-treated plants to untreated control plants to determine the level of induction.
Conclusion
Isotianil represents a successful outcome of a research strategy focused on harnessing a plant's intrinsic defense mechanisms. Its discovery provided a novel mode of action for controlling devastating diseases like rice blast, offering a valuable tool for resistance management and sustainable agriculture. The chemical synthesis, centered around a robust amidation reaction, allows for efficient manufacturing. This guide provides the foundational technical details for professionals engaged in the research and development of next-generation crop protection agents.
